molecular formula C17H26N2O3 B1478240 Tert-butyl (4-(3-ethoxyphenyl)pyrrolidin-3-yl)carbamate CAS No. 2097975-92-1

Tert-butyl (4-(3-ethoxyphenyl)pyrrolidin-3-yl)carbamate

Cat. No.: B1478240
CAS No.: 2097975-92-1
M. Wt: 306.4 g/mol
InChI Key: VQHVDAZSFJOZDT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-(3-ethoxyphenyl)pyrrolidin-3-yl)carbamate typically involves the construction of the pyrrolidine ring followed by the introduction of the tert-butyl carbamate group. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(3-ethoxyphenyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Tert-butyl (4-(3-ethoxyphenyl)pyrrolidin-3-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (4-(3-ethoxyphenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to interact with various proteins and enzymes, potentially leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as:

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

Tert-butyl (4-(3-ethoxyphenyl)pyrrolidin-3-yl)carbamate is unique due to its specific structure, which includes a tert-butyl carbamate group and an ethoxyphenyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

tert-butyl N-[4-(3-ethoxyphenyl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-5-21-13-8-6-7-12(9-13)14-10-18-11-15(14)19-16(20)22-17(2,3)4/h6-9,14-15,18H,5,10-11H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHVDAZSFJOZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2CNCC2NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (4-(3-ethoxyphenyl)pyrrolidin-3-yl)carbamate
Reactant of Route 2
Tert-butyl (4-(3-ethoxyphenyl)pyrrolidin-3-yl)carbamate
Reactant of Route 3
Tert-butyl (4-(3-ethoxyphenyl)pyrrolidin-3-yl)carbamate
Reactant of Route 4
Tert-butyl (4-(3-ethoxyphenyl)pyrrolidin-3-yl)carbamate
Reactant of Route 5
Tert-butyl (4-(3-ethoxyphenyl)pyrrolidin-3-yl)carbamate
Reactant of Route 6
Tert-butyl (4-(3-ethoxyphenyl)pyrrolidin-3-yl)carbamate

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